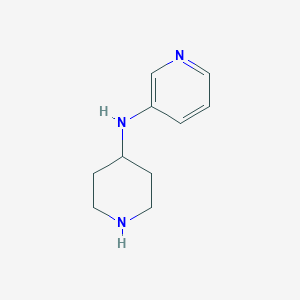

N-(Piperidin-4-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-4-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11,13H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXXGTMOTIUHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63260-35-5 | |

| Record name | N-(piperidin-4-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine and Piperidine Heterocyclic Frameworks in Synthetic Organic Chemistry

The pyridine (B92270) and piperidine (B6355638) rings are fundamental heterocyclic systems that form the backbone of a vast array of natural products and synthetic compounds with significant applications in medicine and industry. Pyridine, an aromatic six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug design due to its ability to engage in various biological interactions and its presence in numerous FDA-approved drugs. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be crucial for the pharmacological profile of many drugs. nih.gov

Similarly, the piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments in the pharmaceutical industry. Its derivatives are found in over twenty classes of pharmaceuticals and a wide range of alkaloids. mdpi.com The piperidine moiety can influence a compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of these two frameworks into a single molecule, as seen in N-(Piperidin-4-yl)pyridin-3-amine, creates a scaffold with unique three-dimensional structural features and electronic properties. This hybrid structure allows for extensive chemical modifications at multiple positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. The synthesis of such hybrid molecules has become a fascinating theme in medicinal chemistry, with a focus on developing novel methods to create derivatives with a wide spectrum of biological activities.

Rationale for Investigating N Piperidin 4 Yl Pyridin 3 Amine and Its Structural Congeners

The investigation into N-(Piperidin-4-yl)pyridin-3-amine and its related structures is driven by their potential to interact with a variety of biological targets implicated in a range of diseases. The rationale for this focus can be attributed to several key factors:

Proven Bioactivity of the Constituent Heterocycles: As previously mentioned, both pyridine (B92270) and piperidine (B6355638) are independently associated with a broad spectrum of pharmacological activities. Their combination is hypothesized to yield synergistic or novel biological effects.

Versatile Scaffold for Library Synthesis: The this compound core provides multiple points for chemical diversification. The piperidine nitrogen, the pyridine nitrogen, and various positions on both rings can be functionalized to generate large libraries of compounds for high-throughput screening against biological targets. mdpi.com

Targeting Key Enzyme Families: A significant body of research has demonstrated that derivatives of this scaffold can act as potent and selective inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

The core structure of this compound serves as a key building block in the synthesis of more complex molecules with therapeutic potential. For instance, it is a known precursor in the development of inhibitors for enzymes like Bruton's tyrosine kinase (BTK). ncats.io

Overview of Current Academic Research Trajectories for N Piperidin 4 Yl Pyridin 3 Amine Derivatives

Direct Amination and Cross-Coupling Strategies

The formation of the crucial C-N bonds in this compound can be achieved through several modern synthetic methods. These strategies often involve the coupling of a pyridine precursor with a piperidine-containing fragment or vice versa.

Nucleophilic Aromatic Substitution (SNAAr) Approaches for Pyridine Amine Linkage

Nucleophilic aromatic substitution (SNAAr) presents a direct route to forming the pyridine-amine bond. In this reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The pyridine ring, with its inherent electron-withdrawing nitrogen atom, is particularly amenable to this type of reaction, especially when further activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, this would typically involve the reaction of a 3-halopyridine with 4-aminopiperidine (B84694). The reactivity of the halopyridine is crucial, with the order of reactivity generally being F > Cl > Br > I. masterorganicchemistry.com The reaction is often facilitated by a base to deprotonate the incoming amine, enhancing its nucleophilicity. While 3-halopyridines are generally less reactive than their 2- or 4-substituted counterparts, the reaction can be driven to completion under appropriate conditions, such as elevated temperatures or the use of a suitable solvent like polyethylene (B3416737) glycol (PEG) 400. youtube.comnih.gov

A study on the nucleophilic aromatic substitution of various nitrogen-containing fused heterocycles demonstrated the efficiency of using PEG 400 as a solvent at 120 °C, leading to good yields of the aminated products in short reaction times. nih.gov This methodology offers an environmentally benign alternative to traditional solvents.

Palladium-Catalyzed Ammonia (B1221849) Coupling with Halopyridines for this compound Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. Specifically, the coupling of ammonia or its surrogates with aryl halides provides a powerful tool for introducing an amino group onto a pyridine ring. nih.govnih.govorganic-chemistry.org This approach can be adapted for the synthesis of this compound by first coupling ammonia with a suitable 3-halopyridine precursor that already contains the piperidine (B6355638) moiety, or by coupling ammonia with a 3-halopyridine followed by subsequent functionalization to introduce the piperidine ring.

The use of ammonium (B1175870) salts, such as ammonium sulfate, can offer advantages over gaseous ammonia by providing higher selectivity for the primary arylamine over the diarylamine byproduct. nih.gov The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. For instance, a catalyst system generated from Pd[P(o-tol)3]2 and the alkylbisphosphine CyPF-t-Bu has been shown to be highly effective for the coupling of ammonia with a wide range of aryl chlorides, bromides, iodides, and sulfonates. organic-chemistry.org More recently, the development of ligands like KPhos has enabled the efficient palladium-catalyzed amination of aryl and heteroaryl chlorides and bromides with aqueous ammonia and a hydroxide (B78521) base, offering a more convenient and cost-effective method. nih.gov

| Catalyst System | Aryl Halide | Ammonia Source | Base | Key Features |

| Pd[P(o-tol)3]2 / CyPF-t-Bu | Aryl-Cl, Br, I, OTf | Ammonia in dioxane | - | High activity and selectivity, low catalyst loadings. organic-chemistry.org |

| Pd-KPhos | Aryl-Cl, Br | Aqueous ammonia | Hydroxide | High selectivity for primary amine, suppresses side reactions. nih.gov |

| Pd(dba)2 / Ligand | Aryl-Cl | Ammonium sulfate | - | Higher selectivity for primary arylamine. nih.gov |

C-N Cross-Coupling Reactions for Piperidine Substitution

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming C-N bonds between an aryl halide and an amine. This reaction is widely used to couple piperidine derivatives with various aromatic and heteroaromatic systems. researchgate.netnih.gov In the context of synthesizing this compound, this would involve the reaction of 3-aminopyridine (B143674) with a suitable 4-functionalized piperidine precursor, or more commonly, the reaction of a 3-halopyridine with 4-aminopiperidine.

The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst and the phosphine (B1218219) ligand. Different ligands can be employed to optimize the reaction for specific substrates. For instance, in the synthesis of antiplasmodial compounds, conditions for the Buchwald-Hartwig coupling of various amines with a thieno[3,2-d]pyrimidin-4(3H)-one scaffold were successfully developed. researchgate.netnih.gov This highlights the adaptability of the methodology to complex heterocyclic systems.

Furthermore, C-N cross-coupling strategies have been instrumental in the asymmetric synthesis of complex piperidine-containing molecules like Niraparib. acs.org

Hydrogenation and Chemoselective Reduction Pathways

The formation of the piperidine ring is often accomplished through the reduction of a corresponding pyridine precursor. This transformation can be achieved using various hydrogenation techniques, with the choice of catalyst and reaction conditions dictating the outcome and stereoselectivity.

Catalytic Hydrogenation of Pyridine Moieties to Form Piperidine Rings

The catalytic hydrogenation of pyridines to piperidines is a fundamental and widely utilized transformation in organic synthesis. nih.govrsc.org This reaction typically involves the use of a heterogeneous or homogeneous catalyst in the presence of hydrogen gas. Common heterogeneous catalysts include platinum oxide (PtO2), Raney nickel, rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). liv.ac.uk However, these methods often require harsh reaction conditions such as high temperatures and pressures. nih.govliv.ac.uk

More recently, milder and more efficient catalytic systems have been developed. For example, a commercially available rhodium compound, Rh2O3, has been reported to effectively reduce various unprotected pyridines under mild conditions (5 bar H2, 40 °C). rsc.org Another innovative approach is the electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst, which can achieve quantitative conversion to piperidine at ambient temperature and pressure. nih.govacs.org This method presents a greener alternative to traditional thermochemical processes.

| Catalyst | Conditions | Key Features |

| Rh2O3 | 5 bar H2, 40 °C, TFE | Mild conditions, broad substrate scope for functionalized pyridines. rsc.org |

| Rh/C (electrocatalytic) | Ambient temperature and pressure | High current efficiency and yield, environmentally friendly. nih.govacs.org |

| [Cp*RhCl2]2 / Iodide | HCOOH-Et3N, 40 °C | Efficient transfer hydrogenation, chemoselective for piperidines or tetrahydropyridines. liv.ac.uk |

Stereoselective Hydrogenation of Pyridine Precursors

Controlling the stereochemistry during the hydrogenation of substituted pyridines is crucial for the synthesis of specific stereoisomers of piperidine derivatives. The choice of catalyst and substrate can significantly influence the diastereoselectivity of the reduction.

For instance, in the transfer hydrogenation of substituted pyridinium (B92312) salts using a rhodium complex, it was observed that 2,3-disubstituted pyridiniums were hydrogenated exclusively to the trans isomer, while 2,6-disubstituted pyridiniums afforded the cis piperidine as the major product. liv.ac.uk Similarly, in an electrocatalytic hydrogenation using a carbon-supported rhodium catalyst, the hydrogenation of lutidine proceeded smoothly to give the cis isomer diastereoselectively. nih.govacs.org

A chemo-enzymatic approach combining an amine oxidase and an ene-imine reductase cascade has been developed for the asymmetric dearomatization of activated pyridines, yielding stereo-defined 3- and 3,4-substituted piperidines with high enantiomeric excess. whiterose.ac.uk Furthermore, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate provides access to enantioenriched 3-substituted tetrahydropyridines, which can then be hydrogenated to the corresponding piperidines. acs.orgnih.gov This three-step process has been successfully applied to the formal synthesis of bioactive molecules like Preclamol and Niraparib. acs.orgnih.gov

Transition Metal Catalysis (e.g., Palladium, Ruthenium, Nickel) in Pyridine Reduction

The reduction of pyridines to piperidines is a fundamental transformation in the synthesis of this compound and its derivatives. researchgate.net Transition metal catalysis offers efficient and selective methods for this purpose, often under milder conditions than traditional methods. nih.govrsc.org

Palladium (Pd) catalysis is widely employed for the hydrogenation of pyridines. For instance, palladium on carbon (Pd/C) is an effective catalyst for the reduction of pyridine N-oxides to piperidines using ammonium formate. organic-chemistry.org This method is advantageous due to its simplicity, high yields, and avoidance of harsh acidic conditions. organic-chemistry.org Palladium-catalyzed hydrogenation can also be chemoselective, allowing for the reduction of a nitrile group on the pyridine ring while leaving the ring intact, or the subsequent saturation of the heteroaromatic ring to form the piperidine derivative. rsc.org The choice of solvent and additives can be crucial; for example, using acetic acid as a solvent with 10% Pd/C allows for the conversion of pyridinecarbonitriles to the corresponding (aminomethyl)pyridines in good yields. rsc.org

| Catalyst | Substrate | Reagents/Conditions | Product | Yield | Reference |

| 10% Pd/C | Pyridine N-oxides | Ammonium formate | Piperidines | High | organic-chemistry.org |

| 10% Pd/C | Pyridinecarbonitriles | Acetic acid, H2 (1.5 bar), RT | (Aminomethyl)pyridines | 90-94% | rsc.org |

| Palladium trimer on mesoporous carrier | 2-Phenylpyridine | H2 | 2-Phenylpiperidine | - | researchgate.net |

| Pd(OAc)2 | α,β-Unsaturated oxime ethers, Alkenes | Sterically hindered pyridine ligand | Multi-substituted pyridines | - | rsc.org |

Ruthenium (Ru) catalysts are also highly effective for pyridine hydrogenation. acs.org Ruthenium nanoparticles supported on a solid matrix have been shown to catalyze the diastereoselective cis-hydrogenation of multi-substituted pyridines under mild conditions, with high yields and good functional group tolerance. rsc.org These catalysts are robust and can be reused multiple times without a significant loss of activity. rsc.org Unsupported ruthenium powder has also been studied for the complete hydrogenation of pyridine to piperidine. osti.gov Furthermore, ruthenium complexes like RuCl3·xH2O can catalyze the transfer hydrogenation of pyridines using borane-ammonia (H3N-BH3) as a hydrogen source, yielding piperidines in very good yields. organic-chemistry.org

| Catalyst | Substrate | Reagents/Conditions | Product | Yield | Reference |

| Supported Ru nanoparticles | Multi-substituted pyridines | H2 (mild conditions) | cis-Piperidines | >80% | rsc.org |

| Ru powder | Pyridine | H2 (330-930 psia), 140-240°C | Piperidine | - | osti.gov |

| RuCl3·xH2O | Pyridines | H3N-BH3 | Piperidines | Very good | organic-chemistry.org |

| Ru-XylSunPhos-Daipen | Aryl-pyridyl ketones | H2 | Chiral aryl-pyridyl methanols | up to 99.5% ee | acs.org |

Nickel (Ni) catalysts provide another avenue for the synthesis of piperidine derivatives. Nickel-catalyzed enantioselective arylation of pyridine, for example, can produce enantioenriched 2-aryl-1,2-dihydropyridines. ucla.edursc.org These intermediates can then be further elaborated to various piperidine derivatives. ucla.edursc.org The reaction typically involves the in-situ formation of a pyridinium salt from pyridine and a chloroformate, followed by cross-coupling with an arylzinc reagent in the presence of a chiral nickel catalyst. ucla.edu

| Catalyst | Substrate | Reagents/Conditions | Product | Enantiomeric Excess (ee) | Reference |

| Ni(0) with chiral phosphoramidite (B1245037) ligand | Pyridine, Arylzinc halides, Chloroformate | - | 2-Aryl-1,2-dihydropyridines | High | ucla.edursc.org |

Reductive Amination Strategies for Piperidine Ring Construction

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the construction of the piperidine ring. nih.gov This strategy is particularly useful in [5+1] annulation reactions. nih.gov A chemo-enzymatic approach utilizing an amine oxidase and an ene-imine reductase cascade can convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. nih.govacs.org This method has been successfully applied to the synthesis of key intermediates for several pharmaceutical compounds. nih.govacs.org

In another example, the oxidative cleavage of the olefin bond in substituted indenes or cyclopentenes yields diformyl intermediates. These can then undergo a ring-closing step via reductive amination with a chiral primary amine, such as (R)- or (S)-α-methylbenzylamine, to form tetrahydroisoquinoline or piperidine scaffolds with good stereocontrol. nih.gov

| Starting Material | Key Reagents | Intermediate | Product | Key Feature | Reference |

| N-Substituted tetrahydropyridines | Amine oxidase, Ene-imine reductase | Dihydropyridiniums | Stereo-defined 3- and 3,4-substituted piperidines | Chemo-enzymatic cascade | nih.govacs.org |

| Substituted indenes/cyclopentenes | Oxidative cleavage reagents, Chiral primary amine, NaBH3CN | Diformyl intermediates | Tetrahydroisoquinolines/Piperidines | Stereocontrolled ring expansion | nih.gov |

Intramolecular Cyclization and Annulation Protocols

Ring-Closing Reactions for Piperidine Scaffold Assembly

Ring-closing metathesis (RCM) has emerged as a prominent strategy for the construction of carbo- and heterocyclic rings, including the piperidine scaffold. researchgate.netsemanticscholar.org Ruthenium-based catalysts are most commonly used for this transformation due to their stability and functional group tolerance. semanticscholar.org The RCM of dialkenyl amines, amides, and carbamates provides an efficient route to tetrahydropyridines, which are precursors to a variety of natural products and related compounds. semanticscholar.org For example, trans-(3S)-amino-piperidines with various substituents at the C-4 position have been synthesized via an RCM reaction, where the piperidine ring was constructed from a diene intermediate derived from protected D-serine. acs.org

Another approach involves the intramolecular Michael addition, where a piperidine ring is closed to form, for instance, trans-3-amino-4-(propanon-2′-yl)-piperidine. acs.org Additionally, gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes can lead to polysubstituted alkylidene piperidines. nih.gov

| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |

| Ring-Closing Metathesis (RCM) | Ruthenium-based catalysts | Dialkenyl amines/amides/carbamates | Tetrahydropyridines | semanticscholar.org |

| Ring-Closing Metathesis (RCM) | Grubbs' catalyst | Diene from D-serine | trans-(3S)-Amino-(4R)-alkyl- and -(4S)-aryl-piperidines | acs.org |

| Intramolecular Michael Addition | - | Precursor with Michael acceptor | trans-3-Amino-4-(propanon-2′-yl)-piperidine | acs.org |

| Gold(I)-catalyzed Intramolecular Cyclization | Gold(I) complex | 1,6-Enynes | Polysubstituted alkylidene piperidines | nih.gov |

Radical-Mediated Cyclization Techniques

Radical cyclization offers a powerful method for the synthesis of substituted piperidines. nih.govacs.org A notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which yields 2,4,5-trisubstituted piperidines with good diastereoselectivity. nih.govacs.org The reaction can be initiated to form a piperidine radical that can either be trapped or undergo a subsequent 5-endo cyclization to create more complex polycyclic structures. nih.govacs.org

Other radical-mediated methods include the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org Furthermore, copper-catalyzed N-radical formation followed by a 1,5-hydrogen atom transfer (HAT) can lead to the formation of a carbon radical, which upon cyclization, yields piperidine derivatives. nih.gov

| Radical Source/Initiator | Cyclization Type | Substrate | Product | Key Feature | Reference |

| Stabilized radicals | 6-exo cyclization | α,β-Unsaturated esters | 2,4,5-Trisubstituted piperidines | High diastereoselectivity | nih.govacs.orgbirmingham.ac.uk |

| α-Aminoalkyl radicals | - | Alkenyl amines | Polysubstituted piperidines | - | rsc.org |

| Copper catalyst | N-radical formation, 1,5-HAT | - | Piperidine derivatives | - | nih.gov |

| Triethylborane | Radical cascade | 1,6-Enynes | Polysubstituted alkylidene piperidines | Complex cascade reaction | nih.gov |

Multi-Component Reactions (MCRs) for Complex this compound Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient for generating molecular complexity from simple starting materials in a single step. nih.gov A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This reaction, inspired by the biosynthesis of piperidine alkaloids, utilizes a functionalized dienolate, an amine, and an aldehyde to produce cyclized chiral dihydropyridinone compounds, which are versatile intermediates for a variety of piperidine derivatives. rsc.org

Another example is a tandem aza[4+2]cycloaddition/allylboration multicomponent reaction between 1-aza-4-boronobutadienes, maleimides, and aldehydes to produce polysubstituted piperidines. A four-component variant of this reaction has also been developed, which avoids the pre-formation of the azabutadiene component. nih.gov

| Reaction Name | Components | Intermediate/Product | Key Feature | Reference |

| Vinylogous Mannich-type reaction | Functionalized dienolate, Amine, Aldehyde | Chiral dihydropyridinone | Biosynthesis-inspired, stereoselective | rsc.org |

| Aza[4+2]cycloaddition/allylboration | 1-Aza-4-boronobutadienes, Maleimides, Aldehydes | Polysubstituted piperidines | Tandem reaction for library synthesis | nih.gov |

| Three-component cyclocondensation | Ninhydrin, Cyanoacetohydrazide, Ethyl cyanoacetate, Aromatic aldehydes, Pyrazolone, Malononitrile | Spiroindenopyridotriazine-4H-pyrans | One-pot, high efficiency | nih.gov |

Functional Group Interconversions and Derivatization Approaches

Functional group interconversion (FGI) is a crucial step in the synthesis of complex molecules, allowing for the modification of a core scaffold to produce a variety of derivatives. ub.edu For piperidine derivatives, functionalization of a pre-existing ring is a common strategy. nih.govacs.org

For example, the 4-methylene group in N-Boc-2-aryl-4-methylenepiperidines can be functionalized through hydroboration-oxidation to yield the corresponding alcohol as a single diastereomer. nih.govacs.org This alcohol can be further derivatized, for instance, by esterification. nih.govacs.org This demonstrates how a simple functional group can be converted into a more complex one, expanding the diversity of accessible piperidine analogues. nih.govacs.org

Another important transformation is the removal of activating or directing groups. For N-(pyridin-2-yl)piperidines obtained via directed C-H functionalization, the N-pyridin-2-yl group can be removed under mild conditions using strategies like 'hydrogenation-hydride reduction' or 'quaternization-hydride reduction' to yield the deprotected piperidine. researchgate.net

| Transformation | Substrate | Reagents/Conditions | Product | Purpose | Reference |

| Hydroboration-Oxidation | N-Boc-2-aryl-4-methylenepiperidine | BH3·THF, then oxidation | 2-Aryl-4-hydroxypiperidine | Introduction of a hydroxyl group with stereocontrol | nih.govacs.org |

| Deprotection | N-(Pyridin-2-yl)piperidines | 'Hydrogenation-hydride reduction' or 'Quaternization-hydride reduction' | Deprotected piperidines | Removal of a directing group | researchgate.net |

| Hydrogenation/Deprotection | 3-Substituted tetrahydropyridines | Pd/C, H2; then KOH/MeOH | 3-Substituted piperidines | Access to bioactive piperidines | acs.org |

Strategic Modifications of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring offers a prime site for introducing structural diversity in analogues of this compound. A variety of substituents can be installed on the piperidine nitrogen to modulate the physicochemical and pharmacological properties of the resulting molecules. These modifications are typically achieved through standard N-alkylation or N-arylation reactions.

A common strategy involves the use of protecting groups on the piperidine nitrogen, which can be later removed or replaced. For instance, the N-Boc (tert-butyloxycarbonyl) group is frequently employed to facilitate other transformations on the molecule before its removal under acidic conditions. nih.gov This approach allows for the synthesis of a wide array of N-substituted analogues.

Reductive amination is another powerful tool for modifying the piperidine nitrogen. This method involves the reaction of a piperidone precursor with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to directly form the N-substituted piperidine. researchgate.net This one-pot procedure is highly efficient and tolerates a broad range of functional groups.

The following table provides examples of reagents used for the strategic modification of the piperidine nitrogen:

| Reagent Class | Specific Example | Purpose |

| Alkyl Halides | Benzyl bromide | N-alkylation |

| Aryl Halides | 2-Chloropyridine | N-arylation |

| Acylating Agents | Acetic anhydride | N-acylation |

| Sulfonylating Agents | Benzenesulfonyl chloride | N-sulfonylation |

| Protecting Groups | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Temporary protection of the nitrogen |

| Reductive Amination | Aldehydes/Ketones + NaBH(OAc)₃ | Direct N-alkylation from a piperidone |

Transformations on the Pyridine Ring System

Modifications to the pyridine ring of this compound are crucial for fine-tuning the electronic and steric properties of the molecule, which can significantly impact its biological activity. A variety of synthetic transformations can be employed to introduce substituents at different positions of the pyridine ring.

One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. mdpi.comnih.gov These methods allow for the introduction of aryl, heteroaryl, and amino groups onto the pyridine ring with high efficiency and selectivity. For instance, a bromo-substituted pyridine precursor can be coupled with a boronic acid (Suzuki coupling) or an amine (Buchwald-Hartwig amination) to generate a diverse range of analogues.

Ring transformation reactions offer another avenue for modifying the pyridine system. For example, 1-methyl-3,5-dinitro-2-pyridone can serve as a precursor that undergoes a three-component ring transformation with a ketone and an amine to yield functionalized nitropyridines. nih.gov This "scrap and build" strategy allows for the construction of highly substituted pyridine rings that would be difficult to access through other means. nih.gov

The table below summarizes some key transformations on the pyridine ring:

| Reaction Type | Reagents | Outcome |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-C bond formation, arylation |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-N bond formation, amination |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alkoxide) | Replacement of a leaving group |

| Ring Transformation | Dinitropyridone, ketone, amine | Formation of a new substituted pyridine ring |

Regioselective Functionalization of the Piperidine Core

Achieving regioselective functionalization of the piperidine core, particularly at positions other than the nitrogen, presents a significant synthetic challenge due to the similar reactivity of the C-H bonds. However, recent advances have enabled the targeted introduction of substituents at specific carbons of the piperidine ring.

One innovative approach involves the generation of a 3,4-piperidyne intermediate from a silyl (B83357) triflate precursor. nih.gov This highly reactive intermediate can then be trapped with various nucleophiles to afford 4-functionalized piperidines with high regioselectivity. nih.gov This method provides a powerful tool for accessing a wide range of annulated piperidine structures. nih.gov

Catalyst-controlled C-H functionalization has also emerged as a versatile strategy for the regioselective modification of the piperidine ring. By carefully selecting the catalyst and the protecting group on the nitrogen, it is possible to direct the insertion of a carbene into a specific C-H bond. For example, rhodium catalysts have been used to achieve selective functionalization at the C2, C3, and C4 positions of the piperidine ring. nih.gov

The following table highlights methods for the regioselective functionalization of the piperidine core:

| Method | Key Intermediate/Reagent | Position Functionalized |

| Piperidyne Chemistry | 3,4-Piperidyne | C4 |

| C-H Functionalization | Rhodium catalyst, diazo compound | C2, C3, or C4 (catalyst dependent) |

| Reductive Heck Reaction | Rhodium catalyst, boronic acid | C3 |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogues to minimize environmental impact and enhance sustainability. These principles guide the development of cleaner, safer, and more efficient synthetic processes.

Solvent-Free and Aqueous Reaction Media

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. rasayanjournal.co.inunibo.it To this end, solvent-free reaction conditions and the use of aqueous media are gaining prominence in the synthesis of piperidine derivatives.

Solvent-free reactions, often conducted using techniques like ball milling, can lead to cleaner reactions, higher yields, and simplified product isolation. rasayanjournal.co.in Mechanical grinding of reactants can increase their surface area and facilitate reactions without the need for a solvent.

Water is an attractive green solvent due to its non-toxic, non-flammable, and abundant nature. ajchem-a.com Multicomponent reactions, where three or more reactants are combined in a single step, can often be performed efficiently in water, leading to the synthesis of complex molecules in an environmentally benign manner. researchgate.net Deep eutectic solvents (DES), such as a mixture of glucose and urea, have also been explored as green reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.org

Atom Economy and Step Efficiency in Synthetic Route Design

Atom economy and step efficiency are fundamental principles of green chemistry that aim to maximize the incorporation of reactant atoms into the final product and minimize the number of synthetic steps. monash.edu

High atom economy is achieved by designing reactions where most of the atoms from the starting materials are found in the desired product, thus reducing waste. monash.edu Multicomponent reactions are inherently atom-economical as they combine multiple reactants in a single operation to form a complex product. rasayanjournal.co.in

Step efficiency, or minimizing the number of synthetic steps, is another crucial aspect of green synthesis. researchgate.net Fewer steps lead to reduced consumption of reagents and solvents, lower energy usage, and less waste generation. researchgate.net The development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, significantly improves step efficiency. researchgate.net

Novel Catalyst Systems for Sustainable Synthesis

The development of novel and efficient catalysts is central to advancing green chemistry in the synthesis of this compound and its analogues. Catalysts can enable reactions to proceed under milder conditions, with higher selectivity, and with reduced waste generation. rasayanjournal.co.in

Nanocatalysts, for example, have shown great promise in the synthesis of pyridine and pyrimidine (B1678525) derivatives. researchgate.net Their high surface area and unique electronic properties can lead to enhanced catalytic activity and selectivity. researchgate.net Furthermore, magnetic nanocatalysts can be easily recovered and reused, further contributing to the sustainability of the process. researchgate.net

Biocatalysis, using enzymes to carry out chemical transformations, is another rapidly growing area of green chemistry. Enzymes operate under mild conditions, often in aqueous media, and can exhibit high enantio- and regioselectivity. The use of enzymes in the synthesis of chiral piperidines is a promising approach for producing enantiomerically pure pharmaceuticals. acs.org

The table below lists some examples of novel catalyst systems used in sustainable synthesis:

| Catalyst Type | Specific Example | Application |

| Nanocatalysts | Copper nanoparticles on N-doped carbon nanotubes | Synthesis of pyridine derivatives |

| Magnetic Nanocatalysts | Fe₃O₄-based metal-organic frameworks | Synthesis of fused pyridines |

| Biocatalysts | Oxidoreductase enzymes | Enantioselective synthesis of piperidines |

| Organocatalysts | Chiral phosphoramidites | Asymmetric hydroalkenylation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise structure of this compound in solution. Through one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework of the molecule.

Proton (¹H) NMR for Structural Connectivity and Isomerism

The ¹H NMR spectrum provides detailed information about the electronic environment, connectivity, and stereochemistry of the protons within the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring.

The pyridine ring protons exhibit signals in the aromatic region, typically downfield due to the deshielding effect of the ring current. The substitution pattern is key to their chemical shifts and coupling patterns. For a 3-amino substituted pyridine, the proton at C2 is typically the most downfield, followed by the protons at C6, C4, and C5.

The piperidine ring protons appear in the aliphatic region of the spectrum. The proton on the carbon bearing the amino group (C4-H) is expected to be a multiplet, shifted downfield relative to the other piperidine protons due to the influence of the adjacent nitrogen atom. The axial and equatorial protons on the piperidine ring often show different chemical shifts and coupling constants, which can provide insight into the conformational dynamics of the ring.

The N-H protons (one on the piperidine ring and one linking the two rings) will appear as broad singlets that can be confirmed by D₂O exchange.

Distinguishing this compound from its isomers, such as N-(Piperidin-4-yl)pyridin-2-amine or N-(Piperidin-4-yl)pyridin-4-amine, is straightforward using ¹H NMR. The number of signals in the aromatic region, their chemical shifts, and their splitting patterns (coupling constants) would be distinctly different for each isomer, reflecting the different substitution on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine C2-H | ~8.1-8.3 | d (doublet) | Expected to be the most downfield aromatic proton. |

| Pyridine C6-H | ~7.9-8.1 | d (doublet) | |

| Pyridine C4-H | ~7.0-7.2 | dd (doublet of doublets) | |

| Pyridine C5-H | ~7.0-7.2 | t (triplet) | |

| Piperidine C4-H (methine) | ~3.4-3.8 | m (multiplet) | Shifted downfield due to adjacent NH group. |

| Piperidine C2/C6-H (axial) | ~3.0-3.2 | m (multiplet) | |

| Piperidine C2/C6-H (equatorial) | ~2.6-2.8 | m (multiplet) | |

| Piperidine C3/C5-H (axial) | ~1.9-2.1 | m (multiplet) | |

| Piperidine C3/C5-H (equatorial) | ~1.4-1.6 | m (multiplet) | |

| Amine N-H | Variable, broad | br s | Signal position and shape are dependent on solvent and concentration. Confirmed by D₂O exchange. |

| Piperidine N-H | Variable, broad | br s | Signal position and shape are dependent on solvent and concentration. Confirmed by D₂O exchange. |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three unique carbon environments of the piperidine ring (C4, C2/C6, and C3/C5).

The chemical shifts of the pyridine carbons are found in the aromatic region (δ 110-150 ppm), with the carbon attached to the amino group (C3) being significantly shielded compared to the others. researchgate.netchemicalbook.com The piperidine carbons resonate in the aliphatic region (δ 30-55 ppm). researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine C2 | ~140-145 | |

| Pyridine C3 | ~135-140 | Carbon bearing the amino substituent. |

| Pyridine C4 | ~120-125 | |

| Pyridine C5 | ~115-120 | |

| Pyridine C6 | ~145-150 | |

| Piperidine C4 | ~48-52 | Methine carbon attached to the nitrogen linker. |

| Piperidine C2/C6 | ~43-47 | Methylene carbons adjacent to the piperidine nitrogen. |

| Piperidine C3/C5 | ~30-35 | Methylene carbons adjacent to the C4 methine. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complex Structure Assignment

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H4 with H5) and between neighboring protons on the piperidine ring (e.g., C4-H with C3/C5-H, and C2/C6-H with C3/C5-H). science.govsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It allows for the definitive assignment of each carbon atom that has an attached proton by linking the known proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. youtube.comipb.pt This is essential for connecting the different fragments of the molecule. The key HMBC correlations that would confirm the structure of this compound are:

A correlation between the piperidine C4-H proton and the pyridine C3 carbon, which unequivocally establishes the point of connection between the two rings.

Correlations from the NH linker proton to both the piperidine C4 and the pyridine C3 carbons.

Correlations from the pyridine C2-H to C4 and C6, and from C6-H to C2 and C4, confirming the substitution pattern on the pyridine ring.

Table 3: Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

| COSY | Pyridine: H4 ↔ H5, H5 ↔ H6 | Confirms connectivity of protons on the pyridine ring. |

| COSY | Piperidine: H4 ↔ H3/H5, H3/H5 ↔ H2/H6 | Confirms connectivity of protons on the piperidine ring. |

| HSQC/HMQC | Pyridine: C2-H ↔ C2, C4-H ↔ C4, etc. | Assigns each protonated carbon in the molecule. youtube.com |

| HMBC | Piperidine H4 ↔ Pyridine C3 | Crucial: Confirms the piperidine ring is attached to the C3 position of the pyridine ring. youtube.com |

| HMBC | NH (linker) ↔ Pyridine C3 and Piperidine C4 | Confirms the position of the linking secondary amine. |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and the vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. science.gov

N-H Stretching: Two distinct N-H stretching vibrations are expected. The secondary amine linking the rings and the secondary amine within the piperidine ring should produce moderate to weak bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching from the pyridine ring will appear as a series of sharp bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine CH₂ and CH groups will result in strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nist.gov

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (both C=C and C=N bonds) give rise to a series of characteristic sharp, moderate-to-strong bands in the 1400-1650 cm⁻¹ region. researchgate.netnist.gov

N-H Bending: The bending vibration of the N-H groups typically appears in the 1550-1650 cm⁻¹ region.

C-N Stretching: Aliphatic C-N stretching from the piperidine ring and the aryl-amine linkage will produce bands in the 1200-1350 cm⁻¹ region.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine |

| 3010-3100 | C-H Stretch | Aromatic (Pyridine) |

| 2850-2960 | C-H Stretch | Aliphatic (Piperidine) |

| 1580-1650 | C=C and C=N Stretch | Pyridine Ring |

| 1550-1650 | N-H Bend | Secondary Amine |

| 1400-1500 | C=C and C=N Stretch | Pyridine Ring |

| 1200-1350 | C-N Stretch | Aryl/Aliphatic Amine |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would be dominated by signals from the pyridine ring. nist.gov

The most intense bands in the Raman spectrum of pyridine derivatives are typically the ring breathing modes. researchgate.net A strong, sharp band around 1000 cm⁻¹ (trigonal ring breathing) and another strong band around 1030 cm⁻¹ (a different ring breathing mode) are characteristic of the pyridine ring and would be expected in the spectrum of this compound. researchgate.netaps.org The C-H stretching vibrations, both aromatic and aliphatic, are also visible but are often weaker than the ring modes.

Table 5: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | Aromatic C-H Stretch | Pyridine Ring |

| ~2850-2960 | Aliphatic C-H Stretch | Piperidine Ring |

| ~1600 | Ring Stretching | Pyridine Ring |

| ~1030 | Ring Breathing Mode | Pyridine Ring |

| ~1000 | Trigonal Ring Breathing Mode | Pyridine Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the study of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₁₅N₃, the exact mass is a key identifier.

The calculated monoisotopic mass of this compound is 177.1266 Da. nih.govuni.lu This value is a theoretical calculation based on the masses of the most abundant isotopes of its constituent elements. Experimental determination via HRMS would be expected to yield a value extremely close to this theoretical mass, confirming the elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 178.13388 |

| [M+Na]⁺ | 200.11582 |

| [M-H]⁻ | 176.11932 |

| [M+NH₄]⁺ | 195.16042 |

| [M+K]⁺ | 216.08976 |

| [M+H-H₂O]⁺ | 160.12386 |

| [M+HCOO]⁻ | 222.12480 |

| [M+CH₃COO]⁻ | 236.14045 |

| [M+Na-2H]⁻ | 198.10127 |

| [M]⁺ | 177.12605 |

| [M]⁻ | 177.12715 |

This data is predicted and serves as a reference for experimental analysis. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is instrumental in determining the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the molecular ion of the compound of interest is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

For instance, the crystal structure of a related compound, N-(4-Methyl-pyridin-2-yl)-3-oxo-butyramide, was solved using single-crystal X-ray diffraction, revealing a planar pyridine ring. researchgate.net In another study, the conformation and orientation of a piperidine ring relative to a bicyclic system were shown to be influenced by the substitution pattern on the rings. nih.gov For this compound, X-ray diffraction would reveal the conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the piperidine and pyridine rings.

Analysis of Intermolecular and Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystalline States

The packing of molecules in a crystal is governed by intermolecular forces such as hydrogen bonds and π-stacking interactions. mdpi.com The presence of amine groups and the aromatic pyridine ring in this compound makes it a prime candidate for forming such interactions.

Computational and Theoretical Investigations of N Piperidin 4 Yl Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of a molecule. These methods can provide insights into reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Ab Initio Methods for High-Accuracy Calculations

Similarly, a literature search did not yield any studies that have applied high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to N-(Piperidin-4-yl)pyridin-3-amine. Such calculations would provide benchmark data for its electronic energy and other molecular properties, but this information is not currently available.

Basis Set Selection and Functional Evaluation for Specific Properties

There are no published research articles that discuss the systematic evaluation of different basis sets and DFT functionals for the accurate prediction of specific properties of this compound. This type of study is crucial for ensuring the reliability of computational predictions, but has not been performed or reported for this particular molecule.

Molecular Geometry and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions.

Global and Local Minima Search for Stable Conformations

A comprehensive search of scientific databases and literature did not uncover any studies detailing a systematic search for the global and local energy minima of this compound. Such an analysis would identify the most stable three-dimensional arrangements of the molecule, which is fundamental to understanding its behavior.

Energy Landscape Exploration and Tautomerism Studies

There is no available research on the exploration of the potential energy surface of this compound. Furthermore, no computational studies on the potential tautomerism of this compound, for instance, between the amine and imine forms, were found. This leaves a gap in the understanding of its potential isomeric forms and their relative stabilities.

Data Tables

Due to the absence of specific research findings on the computational and theoretical investigations of this compound, no data tables containing detailed research findings can be generated.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov

In this compound, computational studies, typically employing Density Functional Theory (DFT) methods like B3LYP, show that the HOMO is predominantly localized on the electron-rich aminopyridine moiety. nih.gov Specifically, the lone pair electrons of the exocyclic amino nitrogen and the π-system of the pyridine (B92270) ring contribute significantly to the HOMO. The LUMO, conversely, is mainly distributed over the pyridine ring, which acts as the primary electron-acceptor part of the molecule. This distribution indicates that an intramolecular charge transfer from the amino group to the pyridine ring is likely to occur upon electronic excitation. nih.gov

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For molecules with similar structures, such as other piperidine (B6355638) and pyridine derivatives, these energy gaps are typically calculated to be in a range that indicates significant reactivity. mdpi.comnih.gov

Table 1: Illustrative Frontier Orbital Properties of this compound This data is based on theoretical calculations for structurally related compounds and serves as a representative example.

| Parameter | Theoretical Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.8 to -1.2 |

| Energy Gap (ΔE) | 4.5 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue denotes areas of low electron density (positive potential, prone to nucleophilic attack).

For this compound, an MEP analysis would highlight several key features:

Negative Potential Regions (Red/Yellow): The most intense negative potential is expected around the nitrogen atoms, which possess lone pairs of electrons. The pyridine ring nitrogen and the secondary amine nitrogen of the piperidine ring are predicted to be the most electron-rich sites, making them primary targets for protonation and electrophilic attack.

Positive Potential Regions (Blue): The hydrogen atoms attached to the nitrogen atoms (the N-H groups of the piperidine and the amino substituent) would exhibit a positive electrostatic potential, making them potential hydrogen bond donor sites.

This analysis is consistent with studies of similar nitrogen-containing heterocyclic compounds, where the nitrogen atoms are confirmed as the most reactive centers for electrophilic interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

In this compound, the most significant delocalization effects are expected to involve the lone pair electrons of the nitrogen atoms. Key interactions would include:

n → π* Interactions: The lone pair of the exocyclic amino nitrogen (nN) donates electron density into the anti-bonding π* orbitals of the pyridine ring. This interaction is crucial for the electronic communication between the substituent and the ring and is a major contributor to the molecule's electronic properties.

n → σ* Interactions: The lone pair of the piperidine nitrogen can engage in hyperconjugative interactions with the anti-bonding sigma orbitals (σ*) of adjacent C-C and C-H bonds, contributing to the conformational stability of the piperidine ring.

Studies on analogous compounds confirm that such hyperconjugative interactions and charge delocalizations are fundamental to their stability. nih.gov

Table 2: Illustrative NBO Analysis for Key Interactions in this compound This data is theoretical and represents expected stabilization energies for the most significant orbital interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (Amino N) | π* (Pyridine Ring C=C/C=N) | 5 - 10 | π-conjugation |

| LP (Piperidine N) | σ* (Adjacent C-C/C-H) | 2 - 5 | Hyperconjugation |

| LP (Pyridine N) | σ* (Adjacent C-C/C-N) | 1 - 3 | Hyperconjugation |

Thermodynamic and Kinetic Studies

Beyond the electronic structure, computational methods can predict thermodynamic properties and explore the energetics of potential reactions, providing a more complete picture of the molecule's chemical behavior.

Prediction of Acidity (pKa) and Basicity of Nitrogen Centers

This compound has three nitrogen atoms, each with a distinct basicity that can be predicted using computational models and by comparison with related structures. The pKa value of the conjugate acid determines the protonation state of each nitrogen at a given pH. alfa-chemistry.com

Piperidine Nitrogen: This is a secondary aliphatic amine. Unsubstituted piperidine has a pKa of approximately 11.2. organicchemistrydata.org This nitrogen is expected to be the most basic center in the molecule due to its saturated, non-aromatic character, which localizes the lone pair.

Pyridine Nitrogen: The nitrogen in the pyridine ring is less basic than the piperidine nitrogen because its lone pair resides in an sp2-hybridized orbital, which has more s-character and is held more tightly. The pKa of pyridine itself is about 5.2. organicchemistrydata.org The presence of the electron-donating amino group on the ring is expected to slightly increase this basicity.

Exocyclic Amino Nitrogen: This nitrogen is directly attached to the aromatic pyridine ring. Similar to aniline (B41778) (pKa ≈ 4.6), its lone pair is delocalized into the π-system of the ring, which significantly reduces its basicity. It is predicted to be the least basic of the three nitrogen centers.

Table 3: Predicted pKa Ranges for Nitrogen Centers in this compound Values are estimated based on known pKa values of parent structures and expected substituent effects.

| Nitrogen Center | Parent Compound | Typical pKa | Predicted pKa Range |

| Piperidine-N | Piperidine | ~11.2 | 9.5 - 11.0 |

| Pyridine-N | Pyridine | ~5.2 | 5.5 - 6.5 |

| Amino-N | Aniline | ~4.6 | 4.0 - 5.0 |

Reaction Energetics and Transition State Characterization

While specific reaction kinetic studies for this compound are not documented in the literature, computational chemistry can be used to model potential synthetic routes and characterize the associated transition states. The synthesis of this molecule likely involves standard cross-coupling or amination reactions.

For example, a plausible synthesis could involve the coupling of 3-aminopyridine (B143674) with N-Boc-4-piperidone followed by reduction (reductive amination) or a direct palladium-catalyzed coupling between a halopyridine and 4-aminopiperidine (B84694) (Buchwald-Hartwig amination). organic-chemistry.orgacs.org

A computational study of such a reaction would involve:

Mapping the Reaction Coordinate: Calculating the energy of the system as the reactants are converted into products.

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

These theoretical calculations are instrumental in optimizing reaction conditions and understanding the underlying mechanism of the synthesis. chim.it

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, providing insights into their dynamic behavior. Although specific MD simulation studies on this compound are not readily found, the dynamic properties can be inferred from simulations of related molecules containing piperidine and pyridine rings. nih.gov

The dynamic behavior of this compound is expected to be characterized by several key features:

Piperidine Ring Conformation: The piperidine ring is known to adopt a stable chair conformation. However, it can undergo ring-inversion to a boat or twist-boat conformation. MD simulations would likely reveal the energetic landscape of these conformational transitions, with the chair form being the most populated state. The substituents on the piperidine ring can influence the rate and equilibrium of this inversion.

Amine Group Dynamics: The exocyclic amino group on the pyridine ring and the secondary amine within the piperidine ring also exhibit dynamic behavior, including rotation around their respective C-N bonds and, in the case of the piperidine amine, potential inversion of the nitrogen atom.

A hypothetical MD simulation would likely show the piperidine ring maintaining its chair conformation for the majority of the simulation time, with occasional, transient excursions to higher-energy boat-like conformations. The dihedral angle defining the relative orientation of the two rings would be observed to sample a wide range of values, indicating considerable flexibility.

| Dynamic Feature | Predicted Behavior | Basis for Prediction |

| Piperidine Ring | Predominantly in a chair conformation with potential for ring inversion. | Known conformational preference of piperidine rings. |

| Inter-ring Rotation | High degree of rotational freedom around the C-N linker. | Single bond character of the linker. |

| Amine Groups | Rotational and inversional flexibility. | Standard dynamic behavior of amine functionalities. |

Molecular Modeling of Intermolecular Interactions

The intermolecular interactions of this compound are critical for understanding its crystal packing, solubility, and interactions with biological targets. Molecular modeling techniques can predict the nature and strength of these interactions.

This compound possesses multiple sites capable of participating in hydrogen bonding, which are expected to be the dominant intermolecular interactions. nih.gov

Hydrogen Bond Donors: The secondary amine in the piperidine ring (N-H) and the primary amino group on the pyridine ring (N-H₂) are potent hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the nitrogen atom of the primary amino group can act as hydrogen bond acceptors. The piperidine nitrogen can also act as a hydrogen bond acceptor.

Computational studies on similar aminopyridine and aminopiperidine derivatives suggest that strong hydrogen bonds would form. nih.govnih.govnih.gov For instance, studies on pyridine-ammonia complexes have shown the formation of stable N-H···N hydrogen bonds. nih.gov The presence of both donor and acceptor sites within the same molecule allows for the formation of extensive hydrogen-bonded networks.

Beyond hydrogen bonding, other non-covalent interactions are also at play:

C-H···π Interactions: The C-H bonds of the piperidine ring could interact with the π-system of the pyridine ring of a neighboring molecule.

| Interaction Type | Potential Sites | Predicted Significance |

| Hydrogen Bonding | Piperidine N-H, Pyridine N-H₂, Pyridine N | High (primary determinant of structure) |

| π-π Stacking | Pyridine Ring | Moderate (dependent on crystal packing) |

| Van der Waals | All atoms | High (contributes to overall cohesion) |

The ability of this compound to form multiple hydrogen bonds makes it an excellent candidate for self-assembly into well-defined supramolecular architectures. Theoretical predictions, based on the analysis of its hydrogen bonding capabilities and studies of related compounds, can provide insights into the likely motifs. researchgate.net

Given the presence of both hydrogen bond donors and acceptors, several supramolecular synthons can be envisioned:

Linear Chains: Molecules could link head-to-tail via N-H···N hydrogen bonds between the piperidine amine of one molecule and the pyridine nitrogen of another.

Dimeric Motifs: Two molecules could form a cyclic dimer through a pair of N-H···N hydrogen bonds involving the 3-amino group and the pyridine nitrogen.

2D Sheets: The combination of linear chain formation and additional hydrogen bonds involving the 3-amino group could lead to the formation of extended two-dimensional sheets.

3D Networks: Inter-sheet hydrogen bonding or π-π stacking interactions could then lead to the formation of a three-dimensional supramolecular network.

Computational modeling of these potential assemblies would allow for the calculation of their relative stabilities, providing a prediction of the most likely crystal structure. The interplay between the strong, directional hydrogen bonds and the weaker, less-directional van der Waals and π-π interactions would ultimately determine the final supramolecular architecture.

| Supramolecular Motif | Key Interactions | Predicted Likelihood |

| Linear Chains | N-H (piperidine)···N (pyridine) | High |

| Cyclic Dimers | N-H (amino)···N (pyridine) | High |

| 2D Sheets | Combination of linear chains and other H-bonds | Moderate |

| 3D Network | Inter-sheet H-bonds and π-π stacking | Moderate |

Reactivity and Mechanistic Studies of N Piperidin 4 Yl Pyridin 3 Amine Derivatives

Reactions Involving the Amine Linkage

The presence of two distinct secondary amine functionalities, one aliphatic (piperidine) and one aromatic (linking the rings), offers differential reactivity towards electrophiles.

Acylation and Alkylation at the Amine Nitrogen

The nitrogen atoms in N-(piperidin-4-yl)pyridin-3-amine can undergo acylation and alkylation reactions. The secondary amine of the piperidine (B6355638) ring is generally more nucleophilic than the exocyclic secondary amine due to the sp3 hybridization and lack of electron delocalization into an aromatic system. Consequently, reactions with acylating or alkylating agents are expected to occur preferentially at the piperidine nitrogen.

Acylation: The introduction of an acyl group can be achieved using various acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The relative reactivity of the two secondary amines can lead to selective acylation. For instance, the more nucleophilic piperidine nitrogen can be selectively acylated in the presence of the less reactive pyridinylamino nitrogen. Highly selective acylation of primary amines in the presence of secondary amines has been demonstrated with diacylaminoquinazolinones, suggesting that steric hindrance and electronic effects play a crucial role. researchgate.net

Alkylation: N-alkylation of the piperidine nitrogen can be accomplished using alkyl halides. Similar to acylation, the higher nucleophilicity of the piperidine nitrogen favors its alkylation. Transition metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig and Ullmann couplings, are also common methods for functionalizing the piperidine nitrogen with aryl groups. wikipedia.org Reductive amination provides another route to N-alkylated piperidine derivatives. nih.gov

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Typical Conditions | Primary Site of Reaction |

|---|---|---|---|

| Acylation | Acetyl chloride, Acetic anhydride | Base (e.g., triethylamine, pyridine), aprotic solvent | Piperidine nitrogen |

| Alkylation | Alkyl halide (e.g., methyl iodide) | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF) | Piperidine nitrogen |

| N-Arylation | Aryl halide (e.g., bromobenzene) | Pd or Cu catalyst, base, high temperature | Piperidine nitrogen |

Protonation/Deprotonation Equilibria and Their Impact on Reactivity

The piperidine nitrogen is the most basic, with a pKa value for its conjugate acid typically around 11. alfa-chemistry.com The pyridine (B92270) ring nitrogen is significantly less basic (pKa of pyridinium (B92312) ion is ~5.2), as the lone pair is in an sp2 hybrid orbital and not involved in the aromatic system. libretexts.org The exocyclic amino nitrogen is the least basic; its lone pair can be delocalized into the electron-deficient pyridine ring, and the pKa of the protonated 3-aminopyridinium amino group is very low. reddit.com

Protonation generally occurs sequentially, starting with the most basic site. Therefore, under acidic conditions, the piperidine nitrogen will be protonated first, followed by the pyridine ring nitrogen at lower pH values. The exocyclic amine is unlikely to be protonated under typical aqueous acidic conditions. This selective protonation can be used to control reactivity. For instance, protonation of the piperidine nitrogen deactivates it towards electrophiles, potentially allowing for reactions to occur at other sites.

Table 2: Estimated pKa Values of Conjugate Acids

| Nitrogen Atom | Estimated pKa of Conjugate Acid | Notes |

|---|---|---|

| Piperidine Nitrogen | ~11 | Most basic site. |

| Pyridine Ring Nitrogen | ~5.7 | Less basic than piperidine, but more basic than the exocyclic amine. reddit.com |

| Exocyclic Amino Nitrogen | ~ -1 | Least basic site due to electron delocalization. reddit.com |

Reactivity of the Pyridine Ring

The reactivity of the pyridine ring is heavily influenced by the electron-withdrawing nature of the ring nitrogen and the electronic effects of its substituents.

Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, requiring harsh reaction conditions. nih.govacs.org The ring nitrogen withdraws electron density, primarily from the C2, C4, and C6 positions. Consequently, electrophilic attack preferentially occurs at the C3 and C5 positions. reddit.comacs.org

In this compound, the 3-amino substituent is an activating, ortho-para directing group. This would direct incoming electrophiles to the C2 and C4 positions. However, the strong deactivating effect of the ring nitrogen complicates this. The C2 position is strongly deactivated by the adjacent nitrogen, making substitution at C4 the more likely outcome for an ortho/para-directed attack. The piperidinyl group at C4 of the amine linker has a smaller electronic effect on the pyridine ring.

Protection of the 3-amino group, for example as a pivaloylamide, can be used to direct lithiation and subsequent electrophilic attack to the C2 or C4 positions with high regioselectivity. acs.org Furthermore, conversion of the pyridine to its N-oxide derivative significantly activates the ring towards electrophilic substitution, particularly at the C4 position, by allowing the oxygen atom to donate electron density into the ring. scripps.edubhu.ac.in

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Conditions | Major Product(s) |

|---|---|---|

| Nitration | H2SO4/HNO3, high temp. | Substitution at C5 (meta to both N and amino group) and potentially C4. rsc.org |

| Halogenation | Br2, oleum | Substitution at C5. |

| Directed Lithiation | 1. Protection of amino group (e.g., as pivaloylamide) 2. n-BuLi 3. Electrophile (E+) | Regiospecific substitution at C2 or C4. acs.org |

| Reaction of N-oxide | 1. Oxidation to N-oxide 2. Electrophile (e.g., nitrating mixture) | Preferential substitution at C4. bhu.ac.in |

Nucleophilic Attack on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the C2 or C4 positions. libretexts.orgvaia.com Nucleophilic attack is less favorable at the C3 position because the negative charge in the resulting Meisenheimer-type intermediate cannot be delocalized onto the electronegative ring nitrogen. libretexts.org

For derivatives of this compound bearing a leaving group (e.g., a halogen) at the C2 or C4 position, SNAr reactions with various nucleophiles (amines, alkoxides, etc.) would be feasible. The activating effect of the ring nitrogen facilitates these reactions. Activation of the pyridine ring by N-alkylation to form a pyridinium salt dramatically increases its susceptibility to nucleophilic attack. nih.govnih.gov These pyridinium salts can undergo reactions with nucleophiles like amines, leading to N-aryl piperidines through a reductive transamination process. nih.gov

Table 4: Illustrative Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-Chloro-N-(piperidin-4-yl)pyridin-3-amine derivative | Amine (R-NH2) | Heat, optional catalyst | 2-(R-amino)-N-(piperidin-4-yl)pyridin-3-amine derivative. youtube.com |

| N-Alkyl-N'-(piperidin-4-yl)pyridin-3-aminium salt | Piperidine | Methanol | Substitution product at C2 or C4 if a leaving group is present. nih.gov |

Reactivity of the Piperidine Ring

The piperidine ring, being a saturated heterocycle, can undergo functionalization at its C-H bonds, although this typically requires specific catalytic systems. Palladium-catalyzed C(sp3)-H arylation has been shown to be effective for the selective functionalization of piperidines. acs.org By using a directing group, such as an aminoquinoline auxiliary attached at the C3 position, it is possible to achieve regio- and stereoselective arylation at the C4 position of the piperidine ring. acs.org

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes also provide a pathway for the functionalization of piperidine at various positions. The site-selectivity (C2, C3, or C4) can be controlled by the choice of catalyst and the N-protecting group on the piperidine. nih.gov For example, C-H functionalization is electronically favored at the C2 position, while the C4 position is sterically most accessible. nih.gov

Conformational Effects on Reaction Outcomes

The three-dimensional arrangement of the piperidine ring in this compound derivatives plays a pivotal role in determining their reactivity. The chair conformation is the most stable arrangement for the piperidine ring, but the orientation of substituents (axial vs. equatorial) can influence the accessibility of reactive sites and the stereochemical outcome of reactions.

Oxidation and Reduction Chemistry of the Saturated Ring

The saturated piperidine ring of this compound can undergo various oxidation and reduction reactions. These transformations are fundamental in modifying the core structure and introducing new functionalities.

Oxidation:

The piperidine nitrogen can be oxidized to form N-oxides. More vigorous oxidation can lead to the formation of iminium ions, which are valuable intermediates for further functionalization. For example, the oxidation of N-protected piperidines can be achieved using reagents like hypervalent iodine compounds, leading to the formation of N-acyliminium ions. nih.gov These intermediates can then react with nucleophiles to introduce substituents at the α-position to the nitrogen.

Reduction:

The pyridine ring of this compound derivatives can be reduced to a piperidine ring. This hydrogenation is often accomplished using transition metal catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure. mdpi.com The conditions for these reductions can be harsh, but they are effective in producing fully saturated bicyclic structures. nih.gov The stereoselectivity of this reduction can be influenced by the existing stereocenters in the molecule and the choice of catalyst and reaction conditions.

Mechanistic Elucidation of Key Synthetic Transformations

A detailed understanding of the reaction mechanisms involved in the synthesis of this compound and its derivatives is essential for optimizing reaction conditions and developing novel synthetic strategies. This includes investigating reaction pathways and identifying key intermediates.

Detailed Reaction Pathway Investigations (e.g., radical pathways, metal catalysis)

The synthesis of piperidine-containing compounds, including derivatives of this compound, often involves metal-catalyzed reactions or proceeds through radical intermediates.

Metal Catalysis:

Transition metals such as rhodium, palladium, and iridium are widely used to catalyze the formation of piperidine rings. For example, rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) has been used to synthesize 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines. acs.org This method offers high enantioselectivity and broad functional group tolerance. acs.org The proposed mechanism involves the oxidative addition of an organoboronic acid to the rhodium catalyst, followed by carbometalation of the dihydropyridine and subsequent protodemetalation to yield the product and regenerate the catalyst. acs.org

Radical Pathways:

Radical cyclizations provide another powerful tool for constructing the piperidine ring. For instance, cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes can produce piperidines. mdpi.comnih.gov These reactions are thought to proceed via the formation of a radical intermediate that undergoes cyclization. A competing 1,5-hydrogen transfer can sometimes lead to the formation of a linear alkene as a byproduct. mdpi.comnih.gov

Intermediate Identification and Characterization